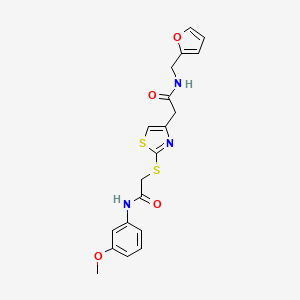
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using click chemistry . This involves the reaction of azides and alkynes to form 1,2,3-triazole rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,3-triazole ring and the piperidine ring could potentially form a bicyclic structure . The thiophene and cyclopentyl groups would likely be pendant groups attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole ring could contribute to thermal stability .科学的研究の応用
HSP90 Inhibition for Anticancer Therapy
Heat shock protein 90 (HSP90) is a promising target for anticancer drug development. HSP90 inhibitors can selectively disrupt tumor cells by interfering with protein folding and assembly. Researchers have rationally designed a series of 4-(1H-1,2,3-triazol-1-yl)benzamides, including compounds 6b, 6l, 6m, 6n, 6t, and 6u, as HSP90 inhibitors. These compounds exhibit significant HSP90α binding affinity, with 6u showing potent anti-proliferative activity in Capan-1 cell lines. Molecular modeling studies confirm their interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions .
Apoptosis Induction in Breast Cancer Cells
Compound 10ec, a derivative of the triazole scaffold, induces apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays, support its apoptotic effects. Additionally, clonogenic assays demonstrate concentration-dependent inhibition of colony formation in BT-474 cells by 10ec .
Deep-Red Electroluminescence via Ionic Iridophosphors
Using 1-(thiophen-2-yl)isoquinoline as a cyclometalating ligand, researchers have designed high-efficiency deep-red emissive ionic iridophosphors (Ira and Irb). These compounds, featuring bulky tetraarylborate anions, exhibit intense deep-red room-temperature phosphorescence in both solution and aggregated states. They serve as triplet emitters in solution-processed deep-red electroluminescent devices, with maximum external quantum efficiencies of 7.3% (Ira) and 10.2% (Irb) .
Thiophene Derivatives as Anti-Inflammatory Agents
Thiophene-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have demonstrated anti-inflammatory properties. These molecules may hold promise for therapeutic applications in inflammation-related conditions .
Synthesis of Tricyclic Naphtho[2,1-b]thiophene-4,5-diones
The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters leads to the synthesis of tricyclic 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. These compounds may find applications in materials science and organic synthesis .
Biological Activities of 1,2,3-Triazole Derivatives
The 1,2,3-triazole ring system, easily obtained through copper-catalyzed click reactions, exhibits diverse biological activities, including antibacterial, antimalarial, and antiviral effects .
作用機序
Safety and Hazards
特性
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-10-5-14(6-11-20)21-12-9-18-19-21/h3-4,9,12-14H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDTUSKLMDKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

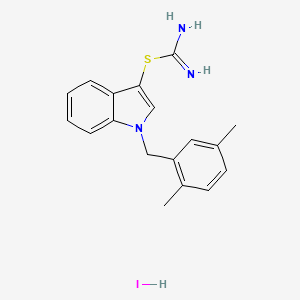
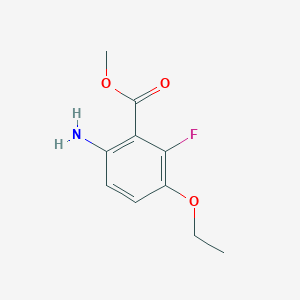
![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)
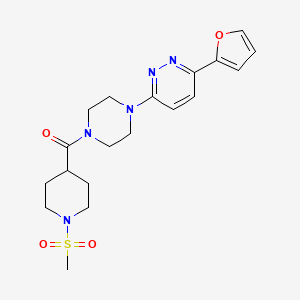
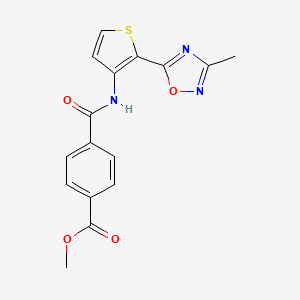
![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)
![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)
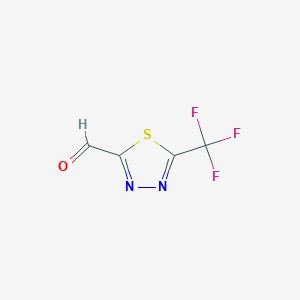
![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)
